molecular formula C14H15N3OS B7591861 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one

3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one

Katalognummer B7591861
Molekulargewicht: 273.36 g/mol
InChI-Schlüssel: AWIQWCGPQMCDKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one, also known as PIM-1, is a small molecule inhibitor that has been shown to have potential as a therapeutic agent for various diseases, including cancer and heart disease. PIM-1 is a member of the pyrrolopyrimidine family of compounds, which have been extensively studied for their biological activity.

Wirkmechanismus

3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one inhibits the activity of a family of enzymes called PIM kinases, which are involved in cell growth and survival. By inhibiting PIM kinases, 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one can induce cell death in cancer cells and protect heart cells from damage.
Biochemical and Physiological Effects:
3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one has been shown to have a variety of biochemical and physiological effects, including the induction of cell death, the inhibition of cell growth, and the protection of heart cells from damage. 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one has also been shown to inhibit the activity of various signaling pathways involved in cancer and heart disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one is its specificity for PIM kinases, which allows for targeted inhibition of these enzymes. However, 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Additionally, 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one can have off-target effects on other enzymes, which can complicate interpretation of experimental results.

Zukünftige Richtungen

Future research on 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one could focus on optimizing its synthesis and formulation to improve its solubility and stability. Additionally, further studies could investigate the potential of 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one as a therapeutic agent in other diseases, such as neurodegenerative diseases and infectious diseases. Finally, research could also focus on developing more potent and selective PIM kinase inhibitors based on the structure of 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one.

Synthesemethoden

The synthesis of 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one involves the reaction of 4-methylphenylhydrazine with 2-bromoacetophenone to form an intermediate, which is then reacted with thiosemicarbazide to form the final product. The synthesis of 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one has been optimized to produce high yields and purity.

Wissenschaftliche Forschungsanwendungen

3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one has been extensively studied for its potential as a therapeutic agent in cancer and heart disease. In cancer, 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one has been shown to inhibit the growth of various cancer cell lines, including leukemia, prostate, and breast cancer. In heart disease, 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one has been shown to improve cardiac function and reduce damage after a heart attack.

Eigenschaften

IUPAC Name

3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-10-2-4-11(5-3-10)17-9-6-12(13(17)18)19-14-15-7-8-16-14/h2-5,7-8,12H,6,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIQWCGPQMCDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCC(C2=O)SC3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.